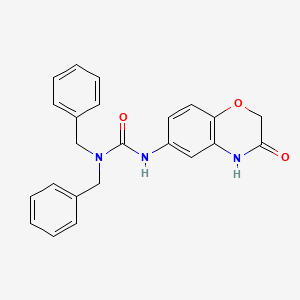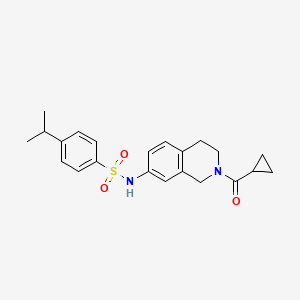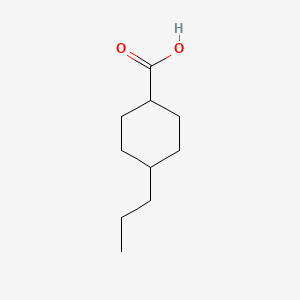
N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a urea moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes or receptors, aiming to discover new therapeutic agents.
Medicine
In medicinal chemistry, N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mécanisme D'action
While the exact mechanism of action for this specific compound is not provided, similar compounds have been reported to inhibit the bromodomain and extra-terminal proteins (BETs), in particular BRD4, which play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a carbonyl compound under acidic or basic conditions.
Urea Formation: The benzoxazine intermediate is then reacted with dibenzylamine and an isocyanate to form the urea linkage. This step often requires the use of a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can enhance the efficiency and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dibenzylurea: Lacks the benzoxazine ring, making it less complex and potentially less bioactive.
N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)urea: Contains a benzothiazine ring instead of a benzoxazine ring, which may alter its chemical and biological properties.
Uniqueness
N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is unique due to the presence of the benzoxazine ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other urea derivatives and expands its range of applications.
Propriétés
IUPAC Name |
1,1-dibenzyl-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-16-29-21-12-11-19(13-20(21)25-22)24-23(28)26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRFOWKPTRJMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2610626.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2610627.png)
![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)
![3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2610629.png)
![N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2610630.png)
![N-(2,4-dimethylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2610631.png)


![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride](/img/structure/B2610635.png)


![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)
![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)
